molecular formula C21H15F4N5O2S B8117028 Apalutamide D4

Apalutamide D4

Katalognummer: B8117028
Molekulargewicht: 481.5 g/mol
InChI-Schlüssel: HJBWBFZLDZWPHF-NZLXMSDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apalutamide D4 is a deuterated form of apalutamide, a next-generation androgen receptor inhibitor. It is primarily used in the treatment of non-metastatic castration-resistant prostate cancer. The deuterated form, this compound, contains deuterium atoms, which can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Apalutamide D4 involves the incorporation of deuterium atoms into the apalutamide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Apalutamide D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
    • Efficacy : In the SPARTAN trial, apalutamide demonstrated a median metastasis-free survival (MFS) of 40.5 months compared to 16.2 months for placebo . Additionally, it was associated with a 25% reduction in the risk of death .
    • Real-World Outcomes : A study indicated that apalutamide in combination with androgen deprivation therapy (ADT) led to a 72% reduction in metastasis progression or death compared to ADT alone .
  • Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
    • Efficacy : The TITAN trial showed that apalutamide plus ADT reduced the risk of death by 33% compared to placebo plus ADT at a median follow-up of 22.7 months . The overall survival (OS) benefit was consistent across diverse patient demographics.
  • Adverse Events and Safety Profile
    • Apalutamide has been associated with cutaneous adverse reactions, occurring in approximately 23.8% to 27.1% of patients in clinical trials . Severe reactions such as Stevens-Johnson syndrome have been documented, necessitating careful monitoring and management.

Case Study 1: Efficacy in Older Patients

A multicenter observational study involving older patients (median age 75) treated with apalutamide for mCSPC reported that 92% achieved a PSA90 response, highlighting its effectiveness in this demographic .

Case Study 2: Real-World Evidence

In a real-world study conducted in Barcelona, patients treated with apalutamide exhibited significant biochemical responses, with 71% achieving PSA levels ≤0.2 ng/ml after treatment . This underscores the drug's potential outside controlled clinical trial settings.

Data Tables

StudyIndicationMedian Follow-UpMFS/OS BenefitPSA Response Rate
SPARTANnmCRPC41 monthsMFS: 40.5 months vs. 16.2 months (placebo)89% ≥50% PSA decline at week 12
TITANmCSPC22.7 monthsOS reduced by 33% vs. placeboNot specified
Barcelona StudymHSPC/nmCRPCVariesSignificant biochemical response observedPSA ≤0.2 ng/ml: 71%

Wirkmechanismus

Apalutamide D4 exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the androgen receptor from translocating to the nucleus and binding to androgen response elements on DNA, thereby inhibiting the transcription of androgen-responsive genes. The deuterium atoms in this compound can enhance the drug’s stability and reduce its metabolic rate, leading to prolonged action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.

    Darolutamide: A newer androgen receptor inhibitor with a similar mechanism of action.

Uniqueness of Apalutamide D4

This compound is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties. This can lead to improved efficacy, reduced side effects, and prolonged action compared to non-deuterated analogs .

Biologische Aktivität

Apalutamide D4 is a next-generation nonsteroidal antiandrogen primarily used in the treatment of prostate cancer, particularly in cases of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). It functions by inhibiting the androgen receptor (AR), thereby blocking the action of testosterone and slowing the growth of prostate cancer cells. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Apalutamide binds selectively to the ligand-binding domain of the androgen receptor, demonstrating a 7 to 10-fold greater affinity compared to bicalutamide. This binding induces a conformational change in the AR, preventing its translocation into the nucleus and inhibiting the transcription of androgen-responsive genes. Unlike other antiandrogens, Apalutamide does not activate AR transcription even in the presence of androgens, thus functioning as a full antagonist .

Key Pharmacodynamic Properties

  • Affinity : Higher affinity for AR compared to bicalutamide.
  • Full Antagonistic Activity : Effective against AR mutations that confer resistance to other treatments.
  • Tumor Regression : In animal models, Apalutamide has shown superior tumor regression compared to bicalutamide and enzalutamide .

Pharmacokinetics

The pharmacokinetic profile of Apalutamide reveals critical insights into its absorption, distribution, metabolism, and excretion:

ParameterValue
Mean Absolute Oral Bioavailability Approximately 100%
Peak Plasma Concentration (Cmax) 5.9 mcg/mL
Time to Peak Concentration (Tmax) 2 hours
Half-Life Approximately 3 days at steady-state
Clearance (CL/F) 1.3 L/h (single dose), 2.0 L/h (steady-state)
Metabolism Primarily via CYP2C8 and CYP3A4

These pharmacokinetic properties indicate that Apalutamide achieves therapeutic levels rapidly and maintains them effectively over time .

Case Studies

  • Real-World Evidence Study :
    • A study involving nearly 4,000 patients with mCSPC demonstrated that Apalutamide provided a statistically significant overall survival benefit at 24 months compared to enzalutamide .
  • Phase I/II Trials :
    • In a Phase I/II study (ARN-509-001), Apalutamide was administered to patients with progressive mCRPC, showing promising results with significant PSA response rates .

Efficacy Metrics

The efficacy of Apalutamide can be summarized through key metrics:

Study TypePSA Response Rate (%)Duration of Treatment
Phase I/II Trials≥50% reduction12 weeks
Real-World EvidenceStatistically significant improvement over enzalutamide24 months

These metrics underscore the effectiveness of Apalutamide in managing prostate cancer.

Safety Profile

While Apalutamide is generally well-tolerated, it is associated with certain adverse effects:

  • Cutaneous Reactions : Skin toxicity has been reported in clinical trials, leading to treatment discontinuation in some cases .
  • Common Adverse Effects : Fatigue, rash, and hypertension are among the most frequently observed side effects.

Adverse Effects Summary Table

Adverse EffectIncidence (%)
Rash8.5 - 9.9
FatigueCommon
HypertensionCommon

Monitoring for these adverse effects is crucial for patient management during treatment.

Eigenschaften

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i5D2,6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWBFZLDZWPHF-NZLXMSDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC)F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.